molecular formula C12H15F2NO B3074368 (Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine CAS No. 1019611-36-9

(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine

Cat. No.: B3074368
CAS No.: 1019611-36-9
M. Wt: 227.25 g/mol
InChI Key: HHEDDFRESXIELY-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine is a secondary amine featuring a cyclopropylmethyl group and a 4-(difluoromethoxy)benzyl substituent. The compound’s difluoromethoxy group may enhance metabolic stability compared to methoxy or ethoxy analogs, while the cyclopropylmethyl moiety could influence steric and electronic properties . Synonymous identifiers include N-[4-(difluoromethoxy)-3-ethoxybenzyl]-N-methylamine (CTK6I5374, ZINC12481180) .

Properties

IUPAC Name

1-cyclopropyl-N-[[4-(difluoromethoxy)phenyl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)16-11-5-3-10(4-6-11)8-15-7-9-1-2-9/h3-6,9,12,15H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEDDFRESXIELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine typically involves the reaction of cyclopropylmethylamine with 4-(difluoromethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Aromatic Substituent(s) Amine Substituent Molecular Formula Supplier Count CAS Number References
(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine 4-(difluoromethoxy) Cyclopropylmethyl Not explicitly provided - - -
{[4-(difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine 4-(difluoromethoxy), 3-ethoxy Methyl Not provided 5 -
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine 2,4-dimethoxy 1-Cyclopropylethyl C₁₄H₂₁NO₂ - 2059944-97-5
4-(cyclopropylmethoxy)-3-fluorophenyl]amine 4-(cyclopropylmethoxy), 3-fluoro Primary amine (unsubstituted) C₁₀H₁₃ClFNO - 1431965-98-8

Substituent Effects and Functional Implications

Aromatic Ring Modifications: Difluoromethoxy vs. Methoxy/Ethoxy: The difluoromethoxy group in the target compound may confer greater metabolic stability and lipophilicity compared to methoxy or ethoxy groups due to reduced susceptibility to oxidative metabolism . Positional Variations: The presence of a 3-ethoxy group in {[4-(difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine introduces steric hindrance and electronic effects that could alter receptor binding compared to the monosubstituted target compound .

Amine Side Chain Variations: Cyclopropylmethyl vs. Cyclopropylethyl vs. Cyclopropylmethyl: The extended chain in (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine may reduce membrane permeability compared to the cyclopropylmethyl analog .

Commercial Availability: {[4-(difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine has 5 suppliers, indicating higher industrial or research demand relative to other analogs . The scarcity of supplier data for the target compound suggests it may be a novel or less-explored derivative.

Biological Activity

(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine, with the CAS number 1019611-36-9, is an organic compound characterized by its unique molecular structure, which includes a cyclopropylmethyl group and a 4-(difluoromethoxy)phenylmethyl group attached to an amine. Its molecular formula is C12H15F2NO. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may act as a precursor in drug development, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, where inhibition of β-secretase (BACE) is crucial for reducing amyloid plaque formation .

Therapeutic Potential

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Neurodegenerative Diseases : It has shown promise in inhibiting BACE1 activity, which is directly related to the production of amyloid-beta peptides implicated in Alzheimer's disease .
  • Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties by interfering with tumor growth and proliferation pathways.
  • Pain Management : The compound's structural analogs have been evaluated for their anti-inflammatory properties, indicating potential use in pain management therapies .

Case Studies and Research Findings

  • Inhibition of β-secretase : A study demonstrated that derivatives of this compound effectively inhibited BACE1, leading to decreased amyloid-beta production. This suggests a pathway for developing treatments for Alzheimer's disease .
  • COX-2 Inhibition : Related compounds have been evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Some derivatives showed high selectivity and potency, which could translate into therapeutic applications for inflammatory conditions .
  • Synthetic Applications : The compound serves as a building block in synthesizing more complex molecules, highlighting its versatility and importance in medicinal chemistry.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be made:

Compound NameStructure FeaturesBiological Activity
(Cyclopropylmethyl)amineLacks 4-(difluoromethoxy) groupLimited therapeutic applications
(4-(Difluoromethoxy)phenyl)methylamineLacks cyclopropylmethyl groupPotential anti-cancer properties
(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amineSimilar structure with fluorine substitutionInvestigated for anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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